Methyl 4-ethyl-7-fluoro-1H-indole-2-carboxylate
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Overview
Description
Methyl 4-ethyl-7-fluoro-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family Indoles are heterocyclic aromatic organic compounds characterized by a fused benzene and pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: . One common method is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives under acidic conditions. Another approach is the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the ethyl group.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry to enhance efficiency and scalability. The use of automated synthesis platforms and high-throughput screening techniques can also aid in optimizing reaction conditions and improving yield.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-ethyl-7-fluoro-1H-indole-2-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and strong bases.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of reduced derivatives, such as alcohols or amines.
Substitution: Introduction of various functional groups, leading to a diverse range of derivatives.
Scientific Research Applications
Chemistry: In chemistry, Methyl 4-ethyl-7-fluoro-1H-indole-2-carboxylate serves as a versatile intermediate for the synthesis of more complex molecules. Its reactivity allows for the construction of diverse chemical structures, making it valuable in organic synthesis.
Biology: Indole derivatives, including this compound, have shown biological activity in various assays. They can act as enzyme inhibitors, receptor agonists or antagonists, and modulators of cellular signaling pathways.
Medicine: The compound has potential medicinal applications, particularly in the development of pharmaceuticals. Its structural similarity to natural indole alkaloids suggests it may have therapeutic properties, such as anti-inflammatory, anticancer, and antimicrobial effects.
Industry: In the chemical industry, this compound can be used as a building block for the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which Methyl 4-ethyl-7-fluoro-1H-indole-2-carboxylate exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The molecular pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparison with Similar Compounds
Ethyl 7-fluoro-4-methoxy-1H-indole-2-carboxylate: Similar structure with a methoxy group instead of an ethyl group.
Methyl 4-methyl-7-fluoro-1H-indole-2-carboxylate: Similar structure with a methyl group instead of an ethyl group.
Uniqueness: Methyl 4-ethyl-7-fluoro-1H-indole-2-carboxylate is unique due to its specific combination of substituents, which can influence its reactivity and biological activity. The presence of both an ethyl and a fluoro group on the indole ring provides distinct chemical properties compared to other indole derivatives.
Properties
Molecular Formula |
C12H12FNO2 |
---|---|
Molecular Weight |
221.23 g/mol |
IUPAC Name |
methyl 4-ethyl-7-fluoro-1H-indole-2-carboxylate |
InChI |
InChI=1S/C12H12FNO2/c1-3-7-4-5-9(13)11-8(7)6-10(14-11)12(15)16-2/h4-6,14H,3H2,1-2H3 |
InChI Key |
BVCWGYGKESBNNF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2C=C(NC2=C(C=C1)F)C(=O)OC |
Origin of Product |
United States |
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